1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
Molecular Formula |
C24H18ClFN4OS |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H18ClFN4OS/c25-19-10-6-11-20(26)18(19)15-32-24-28-27-23-29(14-13-16-7-2-1-3-8-16)22(31)17-9-4-5-12-21(17)30(23)24/h1-12H,13-15H2 |
InChI Key |
GJDBGDZZQZXIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Cyclization
The cyclization step must favor thetriazolo[4,3-a]quinazolinone regioisomer. Source notes that using formic acid as the cyclizing agent minimizes byproduct formation compared to acetic anhydride.
Steric and Electronic Effects
The electron-withdrawing chloro and fluoro groups on the benzylthio moiety slow the SNAr reaction. Source addresses this by using polar aprotic solvents (DMF) and elevated temperatures (60°C) to enhance reactivity.
Purification Challenges
Due to the compound’s high molecular weight (446.95 g/mol) and lipophilicity, reverse-phase HPLC with a C18 column and acetonitrile/water gradient is essential for isolating the pure product.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Conditions | Yield |
|---|---|---|---|
| Cyclization-Alkylation | 1. Cyclization with formic acid 2. Phenethyl alkylation | Ethanol, reflux, 12h K2CO3, CH3CN, 60°C | 65–75% |
| Suzuki Coupling | 1. Bromination 2. Suzuki coupling with phenethyl zinc | Pd(PPh3)4, THF, 80°C Na2CO3, H2O/EtOH | 70–82% |
| Thioether SNAr | 1. Bromination 2. SNAr with benzyl thiol | DMF, 60°C, 17h Na2CO3, HPLC purification | 60–72% |
Scalability and Industrial Adaptations
Source provides a patented large-scale synthesis (100+ grams) using continuous flow reactors for the cyclization step, reducing reaction time from 12 hours to 2 hours. Critical parameters include:
-
Temperature Control : Jacket cooling to manage exothermic reactions during benzyl zinc chloride addition.
-
Workup Efficiency : Filtration through sintered glass and rotary evaporation under reduced pressure (10 mbar, 90°C).
Analytical Characterization
Post-synthesis validation includes:
Chemical Reactions Analysis
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
The compound has been studied for its potential therapeutic applications due to its interactions with biological targets. Key areas of research include:
Anticancer Activity
Research indicates that derivatives of this compound can exhibit significant anticancer properties. The presence of the triazole and quinazolinone moieties enhances the ability to inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating the expression of apoptosis-related proteins.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains and fungi. The chloro and fluorine substituents on the benzyl group may enhance its binding affinity to microbial targets, leading to increased efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It appears to modulate cytokine production and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound in drug discovery and development:
Case Study 1: Anticancer Research
A study investigated a series of quinazolinone derivatives similar to this compound for their anticancer properties. Results indicated that modifications at the benzyl position significantly impacted cytotoxicity against breast cancer cell lines, suggesting that further exploration of such modifications could lead to more effective treatments.
Case Study 2: Antimicrobial Screening
In another study, derivatives were tested against a panel of bacterial strains. The results showed promising activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Case Study 3: Inflammation Models
Research utilizing animal models demonstrated that compounds with similar structures could reduce inflammation markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Interacting with Receptors: The compound may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Disrupting Cellular Processes: It can interfere with essential cellular processes, such as DNA replication and protein synthesis, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazolinone derivatives exhibit significant variations in pharmacological profiles depending on substituents at positions 1 and 4. Below is a detailed comparison of the target compound with structurally analogous molecules:
Substituent-Driven Pharmacological Activity
H1-Antihistaminic Activity
- 1-Methyl-4-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one :
- 1-Methyl-4-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (S5) :
Anticonvulsant Activity
- 4-(Substituted-phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones: Evaluated via maximal electroshock (MES) tests; derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibited enhanced anticonvulsant activity .
Antimicrobial Activity
- 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones: A library of 169 derivatives showed moderate activity against Staphylococcus aureus and Candida albicans at 32 µg/mL, though none surpassed standard antimicrobial agents .
Structural and Physicochemical Comparison
*Calculated molecular weight based on formula C₂₄H₁₈ClF₂N₄OS.
Key Structural Insights
- Halogenation (Cl, F) at the benzylthio group may increase metabolic stability and receptor binding affinity .
- Position 4 Modifications :
- Phenethyl and pyridinyl groups contribute to H1 receptor antagonism, while bulkier substituents (e.g., propyl) may reduce bioavailability .
Biological Activity
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound characterized by its unique structural features, including a triazole ring fused with a quinazolinone moiety. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its potential biological activities are primarily attributed to the presence of specific functional groups within its molecular structure.
Molecular Characteristics
- Molecular Formula: C24H18ClFN4OS
- Molecular Weight: 464.94 g/mol
- IUPAC Name: 1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
Antihistaminic Activity
Research indicates that compounds similar to this compound exhibit significant H1-antihistaminic activity. In vivo studies demonstrated that these compounds can protect against histamine-induced bronchospasm in guinea pigs. For example, a related compound showed approximately 70.7% protection compared to the standard chlorpheniramine maleate (71% protection) while causing negligible sedation (approximately 5%) compared to the reference standard (26%) .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related quinazolinone derivatives have shown promising results against various cancer cell lines:
- IC50 Values : Certain derivatives exhibited IC50 values in the range of micromolar concentrations against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 16 | T47D | 27.3 |
These findings suggest that modifications to the quinazolinone structure could enhance anticancer activity.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been noted in various studies. Compounds derived from similar structures have been shown to exhibit antibacterial effects against pathogenic bacteria. For instance, certain benzothioates derived from triazole-thiones demonstrated good antibacterial activity compared to standard antibiotics .
Case Studies and Research Findings
Several key studies have focused on the biological activities of triazoloquinazolinones and their derivatives:
- Study on Antihistaminic Activity : A series of novel compounds were synthesized and tested for their ability to inhibit H1 receptors effectively while minimizing sedation effects .
- Anticancer Screening : The anticancer potential of quinazolinone-Schiff's base hybrids was evaluated, revealing several compounds with significant inhibitory effects on cancer cell proliferation .
- Antimicrobial Evaluation : Research on mercapto-substituted triazoles showcased their chemopreventive and chemotherapeutic effects against various cancers while also demonstrating notable antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- The synthesis typically involves multi-step reactions, such as coupling a 2-chloro-6-fluorobenzylthiol group to a triazoloquinazolinone core. A heterogenous catalytic system (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 at 70–80°C for 1 hour is effective for thioether bond formation .
- Purification often includes ice-water quenching, filtration, and recrystallization from aqueous acetic acid to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- IR spectroscopy identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹; triazole ring vibrations at ~1500 cm⁻¹).
- ¹H/¹³C NMR resolves substituent positions: the 2-chloro-6-fluorobenzyl group shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm), while the phenethyl moiety exhibits signals near δ 2.8–3.6 ppm (CH₂) and δ 7.3 ppm (aromatic protons) .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What solvent systems are suitable for solubility testing, and how does this impact experimental design?
- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃). Solubility can be enhanced via sonication or co-solvents (e.g., PEG-400/ethanol mixtures) .
Advanced Research Questions
Q. How can DFT calculations and X-ray crystallography elucidate electronic structure and intermolecular interactions?
- DFT studies (B3LYP/6-311G**) optimize geometry and predict vibrational frequencies, correlating with experimental IR/Raman data. HOMO-LUMO analysis reveals charge transfer interactions influenced by the 2-chloro-6-fluorobenzyl group .
- X-ray crystallography confirms planarity of the triazoloquinazolinone core and dihedral angles (e.g., ~59° between fused rings and substituents). N–H···O hydrogen bonds stabilize crystal packing .
Q. What strategies address regioselectivity challenges during triazole ring formation?
- Regioselective cyclization is achieved using hydrazonoyl chlorides under basic conditions (e.g., triethylamine in ethanol). The steric and electronic effects of substituents (e.g., 2-chloro-6-fluorobenzyl) direct ring closure to the [1,2,4]triazolo[4,3-a]quinazolinone isomer .
Q. How can in silico docking studies predict biological targets, and what validation methods are recommended?
- Molecular docking (AutoDock Vina) against targets like kinases or GPCRs identifies potential binding modes. The thioether and triazole moieties often form hydrogen bonds with active-site residues .
- Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models (e.g., apoptosis assays) is required to confirm computational predictions .
Methodological Considerations
- Reproducibility : Document reaction parameters (pH, temperature, catalyst loading) meticulously. Use TLC (hexane:ethyl acetate, 3:1) to monitor reaction progress .
- Data Contradictions : If NMR signals conflict with predicted splitting (e.g., due to rotamers), variable-temperature NMR or 2D-COSY can resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
